Methyl Propyl Carbonate

Beschreibung

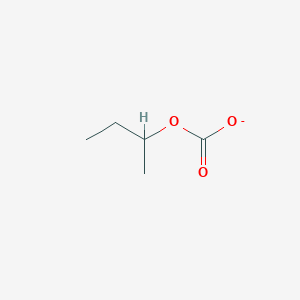

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQAVHGECIBFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624621 | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-42-9 | |

| Record name | Methyl Propyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of Methyl Propyl Carbonate

Theoretical and Computational Approaches to MPC Synthesis

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. These approaches offer insights into reaction energetics, transition states, and the behavior of intermediates, which are crucial for designing efficient synthetic routes.

Density Functional Theory (DFT) is a computational method used to approximate the ground state energy of a molecule by focusing on its electron density. stackexchange.commdpi.com DFT calculations are instrumental in mapping potential energy surfaces for chemical reactions. stackexchange.com This allows for the determination of reaction energetics and the structure of transition states, which are high-energy configurations that molecules must pass through during a reaction.

In the context of carbonate synthesis, such as the formation of propylene (B89431) carbonate (PC) or dimethyl carbonate (DMC), DFT studies have been used to investigate reaction mechanisms. rsc.orgacs.orgrsc.org For instance, in the guanidine-catalyzed aminolysis of propylene carbonate, DFT calculations revealed that the reaction follows different pathways depending on the nature of the amine used. rsc.org The calculations highlighted that the catalyst's ability to act as both a proton donor and acceptor significantly lowers the Gibbs free energy of the reaction. rsc.org The rate-determining step, which is the highest energy barrier in the reaction pathway, could be identified through these simulations. rsc.org

DFT can also be used to study uncatalyzed reactions, although these often have high activation energies, making them kinetically unfavorable. researchgate.net For example, the uncatalyzed methanolysis of methyl carbamate (B1207046) to form DMC is not favored, but the reaction is significantly enhanced by acid and base catalysts. researchgate.net Computational studies can elucidate how catalysts interact with reactants to lower these energy barriers. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and efficiency of a given synthetic route for compounds like MPC.

| Reaction System | Catalyst | Calculated Property | Value (kcal/mol) | Source |

| Propylene Carbonate + Aniline | TBD (Guanidine) | Gibbs Energy of Activation (ΔG‡) | 17.8 | rsc.org |

| Propylene Carbonate + Aniline | MTBD (Guanidine) | Gibbs Energy of Activation (ΔG‡) | 27.8 | rsc.org |

| Propylene Carbonate + Aniline | None | Gibbs Energy of Activation (ΔG‡) | 50.9 | rsc.org |

| Propylene Carbonate + Methylamine | TBD (Guanidine) | Gibbs Energy of Activation (ΔG‡) | 15.6 | rsc.org |

| Propylene Carbonate + Methylamine | MTBD (Guanidine) | Gibbs Energy of Activation (ΔG‡) | 19.7 | rsc.org |

| Propylene Carbonate + Methylamine | None | Gibbs Energy of Activation (ΔG‡) | 42.6 | rsc.org |

MD simulations have been conducted for various organic carbonates like propylene carbonate (PC) and ethylene (B1197577) carbonate (EC) to understand their liquid-phase properties at different temperatures. researchgate.netaip.org This includes studying the structure and dynamics of the liquid, which forms the environment where the synthesis reaction occurs. researchgate.net For reactions involving charged species or ions, such as in certain catalytic pathways, MD simulations can reveal details about solvation shells and ion pairing, which can influence reaction kinetics. researchgate.net For example, simulations of PC-based electrolytes have shown that properties like diffusivity and ionic conductivity are affected by the formation of ion pairs and larger multi-ion complexes at high concentrations. researchgate.net Understanding these interactions is key to comprehending the behavior of reaction intermediates and optimizing reaction conditions for MPC synthesis.

Kinetic modeling is used to describe the rates of chemical reactions and to understand complex reaction networks. rsc.org For the synthesis of carbonates, kinetic models can help elucidate the reaction mechanism and optimize process parameters for maximum yield and selectivity. rsc.orgrsc.org

A relevant example is the transesterification of propylene carbonate with methanol (B129727) to produce dimethyl carbonate, a reaction analogous to potential MPC synthesis routes. rsc.orgrsc.org In one study, a kinetic model was developed based on experimental data from a batch slurry reactor. rsc.orgrsc.org The model proposed a multi-step mechanism:

Activation of methanol on the catalyst surface to create a methoxy (B1213986) intermediate. rsc.orgrsc.org

Interaction of propylene carbonate with this intermediate to form a second intermediate. rsc.orgrsc.org

Reaction of the second intermediate with another methoxy species, which then decomposes to the final products, regenerating the catalyst. rsc.orgrsc.org

Such detailed kinetic models, which can be validated against experimental data under various conditions (e.g., temperature, reactant concentration), provide a robust framework for understanding the reaction network. rsc.orgrsc.org This understanding is essential for catalyst redesign and process optimization for the efficient production of MPC. rsc.orgrsc.org

Catalytic Synthesis of Methyl Propyl Carbonate

Catalysis is central to the efficient and selective synthesis of many chemical compounds, including MPC. The use of catalysts can enable reactions under milder conditions and direct the reaction towards the desired products, minimizing waste.

Heterogeneous catalysts are materials that are in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This type of catalysis is widely used in industry due to the ease of separating the catalyst from the reaction mixture, which allows for catalyst recycling and continuous processing. acs.org For carbonate synthesis, various heterogeneous catalysts have been explored, including metal oxides and supported metal catalysts. acs.orgwhiterose.ac.uk

The synthesis of MPC can be achieved via the transesterification of dimethyl carbonate (DMC) with propanol (B110389). acs.org Heterogeneous catalysts are particularly suitable for this gas-phase reaction. acs.org The properties of the catalyst, such as its surface area, porosity, and the nature of its active sites, are crucial for its performance. nih.gov

Metal oxides are a prominent class of heterogeneous catalysts. semanticscholar.org Materials like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) are often used as catalysts or catalyst supports due to their thermal stability and specific surface properties. nih.govfrontiersin.org

A specific example is the use of TiO₂ supported on Al₂O₃ for the production of this compound. acs.org In a study, MPC was synthesized through the continuous gas-flow transesterification of DMC and propanol over a TiO₂/Al₂O₃ catalyst. acs.org The catalyst's performance was found to depend on the loading of titanium. acs.org Characterization techniques such as X-ray diffraction (XRD), Brunauer-Emmett-Teller (BET) surface area analysis, and Temperature Programmed Desorption (TPD) were used to understand the catalyst's physical and chemical properties. acs.org The catalyst with a 5 wt % titanium loading demonstrated the highest activity and showed high stability over a 130-hour period. acs.org

Table 2: Performance of 5 wt % TiO₂/Al₂O₃ Catalyst in MPC Synthesis Data from gas-phase transesterification of DMC and propanol.

| Parameter | Value | Source |

| Catalyst | 5 wt % TiO₂/Al₂O₃ | acs.org |

| DMC Conversion | 51% | acs.org |

| MPC Yield | 63% | acs.org |

| Time on Stream | 130 hours | acs.org |

Mixed Metal Oxides and Layered Double Hydroxides (LDHs)

Heterogeneous catalysts, particularly mixed metal oxides (MMOs) and materials derived from layered double hydroxides (LDHs), offer significant advantages in carbonate synthesis, including ease of separation, reusability, and tunable acid-base properties.

Mixed metal oxides, such as those containing magnesium, lanthanum, cerium, or zinc, have demonstrated high efficacy in transesterification reactions for carbonate production. niscpr.res.inmdpi.commdpi.com For instance, Mg/La mixed oxides prepared by co-precipitation serve as strong base catalysts for the synthesis of dimethyl carbonate (DMC) from cyclic carbonates and methanol. niscpr.res.in The basicity of these binary oxides can be tailored by adjusting the metal composition. niscpr.res.in Similarly, CeO₂-La₂O₃ mixed oxides synthesized via a soft template method have been proven active in the transesterification of propylene carbonate (PC) with methanol. mdpi.com The catalytic activity in these systems is strongly correlated with the density and strength of surface basic sites; the formation of the desired carbonate is often favored on weak and medium-strength basic sites, while strong basic sites can sometimes lead to product decomposition. mdpi.com

Layered double hydroxides, with the general formula [M¹⁻ˣ²⁺Mˣ³⁺(OH)₂]ˣ⁺[(Aⁿ⁻)ₓ/ₙ]ˣ⁻·mH₂O, are excellent precursors for creating highly dispersed and uniform mixed metal oxides upon calcination. rsc.org These materials have been extensively studied for the synthesis of DMC via the methanolysis of propylene carbonate. rsc.orgacs.org Catalysts derived from Ca-Al LDHs, for example, show performance that can be enhanced by the introduction of halogen anions like F⁻ or Cl⁻, which modifies the basicity of the final oxide. rsc.org The addition of aluminum helps to stabilize the active CaO component, improving the catalyst's recyclability. rsc.org Cu-Zn-Al hydrotalcite-like materials have also been successfully used, with their catalytic effectiveness being highly dependent on the calcination temperature, which influences the surface area and the quantity of acidic and basic sites. acs.org A catalyst calcined at 300°C, possessing the highest total basicity, was found to be most effective for the transesterification of PC to DMC. acs.org

| Catalyst | Calcination Temp. (°C) | PC Conversion (%) | DMC Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|

| CZA | 300 | 70 | 94 | 4 h, 160°C, 10:1 Methanol/PC ratio, 3 wt% catalyst |

| CZA | 500 | 58 | 92 | 4 h, 160°C, 10:1 Methanol/PC ratio, 3 wt% catalyst |

| CZA | 800 | 35 | 88 | 4 h, 160°C, 10:1 Methanol/PC ratio, 3 wt% catalyst |

Solid Acid/Base Catalysts

The activity of many heterogeneous catalysts in carbonate synthesis stems from their surface acid-base properties. The synthesis of propylene carbonate from 1,2-propylene glycol and urea (B33335), for example, is effectively catalyzed by MMOs with tunable acid/base characteristics. mdpi.com By modifying a Mg-Al mixed metal oxide with ammonium (B1175870) persulfate, it is possible to create a series of catalysts where the ratio of acid sites (Kₐ) to base sites (Kₑ) can be controlled. mdpi.com Research has shown that the yield of propylene carbonate depends on the synergistic effect of acidity and basicity, with an optimal Kₐ/Kₑ value leading to the highest catalytic activity. mdpi.com In this reaction, it is proposed that strong alkaline sites activate the alcohol reactant, while acid sites stabilize the resulting alkoxide ions, enhancing reaction activity. mdpi.com

Solid bases with moderate strength, such as MgO, have been identified as effective catalysts for the synthesis of methyl propionate (B1217596) via the methoxycarbonylation of 3-pentanone (B124093) with dimethyl carbonate, a reaction pathway that highlights the role of base catalysis in activating reactants. researchgate.net In contrast, zinc oxide (ZnO) has been used to catalyze propylene carbonate synthesis from urea and propylene glycol, achieving high yields. aimspress.com However, studies indicate that for ZnO, the leaching of active zinc species occurs, suggesting that the reaction proceeds via a homogeneous catalytic pathway rather than a purely heterogeneous one. aimspress.com This underscores the importance of verifying catalyst stability and heterogeneity in solid acid/base systems.

| Catalyst | PC Yield (%) | Byproduct (MO) Yield (%) | Reaction Conditions |

|---|---|---|---|

| ZnO | 82.3 | 0 | 160°C, 3h, 0.5 MPa |

| CaO | 65.4 | 6.8 | 160°C, 3h, 0.5 MPa |

| MgO | 58.7 | 2.7 | 160°C, 3h, 0.5 MPa |

| La₂O₃ | 43.5 | 4.2 | 160°C, 3h, 0.5 MPa |

| None | 15.2 | 0 | 160°C, 3h, 0.5 MPa |

| MO: 4-methyl-2-oxazolidone |

Homogeneous Catalysis in MPC Formation

While heterogeneous systems are attractive for their recyclability, homogeneous catalysts often exhibit higher activity and selectivity under milder reaction conditions.

Organocatalysis and Bifunctional Catalysts

In recent years, metal-free organocatalysis has emerged as a powerful tool for green synthesis. Bifunctional organocatalysts are particularly effective for producing cyclic carbonates from epoxides and CO₂. researchgate.netmdpi.com These catalysts typically contain two distinct functional groups: a Lewis acidic or hydrogen-bond donor site (e.g., a hydroxyl or imidazolium (B1220033) C-H group) to activate the epoxide ring, and a nucleophilic site (e.g., a halide anion) to attack the carbon atom of the epoxide, initiating ring-opening. researchgate.netmdpi.com

Hydroxyl- and carboxyl-functionalized imidazolium halides have been shown to be efficient bifunctional organocatalysts. researchgate.net Similarly, 1,3-dimethylimidazolium (B1194174) iodide has demonstrated high catalytic efficiency in synthesizing a wide range of cyclic carbonates under relatively mild conditions (80 °C, 20 bar CO₂). mdpi.com The reaction mechanism involves the activation of the epoxide via hydrogen bonding, followed by nucleophilic attack by the iodide anion. mdpi.com Bifunctional porphyrin catalysts have also been developed, showing exceptionally high turnover numbers and frequencies due to the cooperative action of a central metal ion (e.g., Mgᴵᴵ) and peripherally attached quaternary ammonium halide groups. acs.org

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reaction Conditions |

|---|---|---|---|---|

| 1,3-dimethylimidazolium iodide | 1 | 1 | >99 | 80°C, 20 bar CO₂ |

| 1,3-dimethylimidazolium bromide | 1 | 2 | 80 | 80°C, 20 bar CO₂ |

| 1,3-dimethylimidazolium chloride | 1 | 2 | 21 | 80°C, 20 bar CO₂ |

Metal-Organic Frameworks (MOFs) in Carbonate Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous polymers constructed from metal ions or clusters linked by organic ligands. wikipedia.org Their exceptionally high surface areas, tunable pore sizes, and the potential for functionalizing both the metal nodes and organic linkers make them highly promising materials for catalysis. wikipedia.orgacs.org

MOFs can act as effective heterogeneous catalysts for the synthesis of cyclic carbonates, which are key precursors for linear carbonates like MPC. The cycloaddition of CO₂ to epoxides is a common benchmark reaction to test MOF catalytic activity. mdpi.com For example, functionalized isoreticular metal-organic frameworks (IRMOFs), such as IRMOF-3, can be modified to act as heterogeneous catalysts for the reaction between propylene oxide and CO₂ to yield propylene carbonate, with reported yields reaching up to 98%. sysu.edu.cn The catalytic activity of these materials often arises from the combination of Lewis acidic metal sites within the MOF structure and a co-catalyst (or functional group) that provides nucleophilicity. Hybrid materials, where ionic liquids are incorporated into the pores of a MOF like MIL-101-NH₂, have also been shown to be effective catalysts for this transformation. mdpi.com

Green Chemistry Principles in MPC Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and design for energy efficiency. yale.edusigmaaldrich.comnih.gov Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones, minimizing waste. sigmaaldrich.com The use of non-toxic, renewable feedstocks and the development of processes that operate at ambient temperature and pressure are also key goals. yale.edunih.gov

CO₂ Utilization and Fixation Strategies

A prominent green strategy for carbonate synthesis is the utilization of carbon dioxide (CO₂) as a C1 feedstock. chemrxiv.org CO₂ is an abundant, non-toxic, and renewable carbon source. The cycloaddition of CO₂ to epoxides to form five-membered cyclic carbonates is a 100% atom-economic reaction and one of the most promising avenues for large-scale CO₂ valorization. chemrxiv.org For instance, propylene carbonate is readily synthesized from propylene oxide and CO₂. rsc.org This reaction can then be followed by transesterification with propanol to yield this compound and propylene glycol.

The synthesis of propylene carbonate from CO₂ and propylene oxide has been successfully carried out in continuous fixed-bed reactors using immobilized ionic liquid catalysts. rsc.org This approach combines the high activity of homogeneous catalysts with the process advantages of heterogeneous systems. High selectivity and yield of propylene carbonate can be achieved, although the process often requires elevated temperatures and pressures (e.g., 130°C and 2.0 MPa). rsc.org

The direct synthesis of linear carbonates like MPC from CO₂ and alcohols (e.g., methanol and propanol) is a highly attractive route but is severely limited by unfavorable thermodynamics and the formation of water, which can deactivate many catalysts. frontiersin.orgua.es While catalysts like CeO₂ have shown activity for this direct synthesis, equilibrium yields remain low under practical conditions. frontiersin.org Therefore, the two-step route via a cyclic carbonate intermediate is currently a more mature and viable strategy for CO₂ fixation into linear asymmetric carbonates. ua.es

Phosgene-Free Synthesis Routes

Phosgene-free methods for producing carbonates are at the forefront of green chemistry. The primary alternative routes for this compound synthesis are transesterification and oxidative carbonylation.

Transesterification: This is a widely studied, equilibrium-limited reaction for producing unsymmetrical carbonates like MPC. The process typically involves the reaction of dimethyl carbonate (DMC) with propanol. acs.orgglobethesis.com The key to an efficient transesterification process lies in the development of active and stable catalysts and methods to overcome equilibrium limitations, often by removing the methanol byproduct. researchgate.net

Heterogeneous catalysts are preferred due to the ease of separation from the reaction products. acs.org For instance, a TiO₂/Al₂O₃ catalyst has been shown to be effective for the gas-phase transesterification of DMC and propanol. acs.orgglobethesis.com Research indicates that a 5 wt% loading of titanium on an alumina (B75360) support provides the highest catalytic activity, achieving a DMC conversion of 57.27% and an MPC selectivity of 88.07% at 130°C and 1.1 MPa. globethesis.com The basic sites on the catalyst surface are believed to be responsible for the reaction's activity. acs.org Ionic liquids, such as 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride, have also been employed as catalysts for the transesterification of DMC with various alcohols, yielding the desired unsymmetrical carbonates under mild conditions. beilstein-journals.org

Oxidative Carbonylation: This method involves the reaction of methanol and propanol with carbon monoxide and oxygen. While it presents an alternative to phosgene (B1210022), it often requires catalysts to manage the reaction effectively. mdpi.com The development of efficient catalytic systems is crucial for this route to be viable for MPC synthesis.

Table 1: Performance of Catalysts in Phosgene-Free Synthesis of this compound

| Catalyst System | Reactants | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5 wt% TiO₂/Al₂O₃ | Dimethyl Carbonate, Propanol | 130°C, 1.1 MPa, Gas-phase | 57.27 (DMC) | 88.07 (MPC) | ~50.4 | globethesis.com |

| Sodium metal | Propylene glycol monomethyl ether, Dimethyl Carbonate | 85°C, 5h | - | - | 75.0 | scientific.net |

| 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride (10 mol%) | Dimethyl Carbonate, Various Alcohols | 80°C | - | - | - | beilstein-journals.org |

Solvent-Free and Supercritical Fluid Approaches

Eliminating organic solvents from chemical processes is a key goal in green chemistry, as it reduces waste and potential environmental contamination.

Solvent-Free Synthesis: Conducting reactions without a solvent can lead to higher efficiency, reduced reactor volume, and simplified product separation. The transesterification of dimethyl carbonate with phenol (B47542) to produce methyl phenyl carbonate has been successfully demonstrated under solvent-free conditions using a Pb-Bi/SBA-15 catalyst. researchgate.net This approach highlights the potential for developing similar solvent-free processes for this compound, which would offer significant environmental and economic benefits. The use of immobilized enzymes, such as lipase (B570770), also allows for solvent-free conditions in the synthesis of carbonates like glycerol (B35011) carbonate from DMC. beilstein-journals.orgacs.org

Supercritical Fluid Approaches: Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a unique reaction medium that combines the properties of liquids and gases. For carbonate synthesis, scCO₂ can act as both a reactant and a solvent. rsc.org The synthesis of propylene carbonate from propylene oxide and CO₂ has been shown to be highly efficient in scCO₂, achieving quantitative yield and excellent selectivity. rsc.org This process benefits from easy product separation and catalyst recycling. rsc.orgpsu.edu The use of a supercritical CO₂-ionic liquid system has been reported to produce propylene carbonate with nearly 100% yield and selectivity in a very short reaction time. nih.gov While direct synthesis of this compound in supercritical fluids is not extensively detailed, the principles demonstrated with related carbonates suggest a promising avenue for investigation.

Table 2: Examples of Solvent-Free and Supercritical Fluid Carbonate Synthesis

| Reaction | Catalyst/Medium | Conditions | Yield (%) | Selectivity (%) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Propylene Carbonate Synthesis | Insoluble ion exchange resins / Supercritical CO₂ | 373 K, 8 MPa | >99 | >99 | Ecologically safer, cost-effective route with easy catalyst recovery. | rsc.org |

| Propylene Carbonate Synthesis | Polyfluoroalkyl phosphonium (B103445) iodides / Supercritical CO₂ | 100°C, 14 MPa | - | - | Product spontaneously separates from the supercritical phase, allowing continuous reaction. | psu.edu |

| Methyl Phenyl Carbonate Synthesis | Pb-Bi/SBA-15 | Solvent-free | - | - | Efficiently catalyzes the synthesis under solvent-free conditions. | researchgate.net |

| Glycerol Carbonate Synthesis | Immobilized Lipase (Novozym 435) | Solvent-free | 60 | - | Effective catalyst recycling demonstrated. | beilstein-journals.org |

Novel and Emerging Synthetic Routes for this compound

Research into novel synthetic pathways for carbonates is exploring cutting-edge technologies that promise even greater sustainability and efficiency.

Electrochemical Synthesis Pathways

Electrochemical methods offer a way to synthesize carbonates using electricity, often under mild conditions. The electrochemical synthesis of dimethyl carbonate (DMC) has been investigated from both CO₂ and CO. rsc.org When using CO₂ and methanol, the reaction typically occurs in the cathodic compartment of an electrochemical cell. rsc.org Studies using in-situ FTIR have shown that the electrochemical reduction of CO₂ and methanol can lead to the formation of a monomethyl carbonate complex. acs.org However, the direct observation of DMC can be challenging as it may decompose under the reductive conditions. acs.org The use of ionic liquids as solvents is common in these systems due to their ability to dissolve high concentrations of CO₂. rsc.org While the direct electrochemical synthesis of this compound is not yet widely reported, the principles established for DMC synthesis provide a foundation for future research in this area, potentially by using a mixture of methanol and propanol or by transesterifying electrochemically produced DMC.

Biocatalytic and Enzymatic Approaches

The use of enzymes as catalysts (biocatalysis) is a growing field in green chemistry, offering high selectivity and mild reaction conditions. rsc.org Lipases, in particular, have been shown to be effective for transesterification reactions to produce carbonates. beilstein-journals.org For example, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, has been used for the synthesis of various carbonates. rsc.orgnih.gov This enzyme has been used to produce glycerol carbonate from glycerol and DMC under solvent-free conditions with a 60% yield. beilstein-journals.org It has also been employed in the methoxycarbonylation of tyrosol and hydroxytyrosol (B1673988) in neat dimethyl carbonate, achieving quantitative yields. nih.govnih.gov While no enzymes have been reported to accept 1,2-propylene carbonate as an acylation donor, the success with DMC and other alcohols suggests that enzymatic screening could identify biocatalysts for the synthesis of this compound from DMC and propanol. nih.gov The development of biocatalytic cascades, combining multiple enzymes in one pot, further expands the potential for synthesizing complex molecules. acs.org

Table 3: Examples of Biocatalytic Carbonate Synthesis

| Enzyme | Reaction | Substrates | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lipase (unspecified) | Transesterification | Glycerol, Dimethyl Carbonate | Solvent-free | 60 | beilstein-journals.org |

| Novozym 435 (Candida antarctica lipase B) | Methoxycarbonylation | Tyrosol, Dimethyl Carbonate | Neat Dimethyl Carbonate | Quantitative | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Methoxycarbonylation | Hydroxytyrosol, Dimethyl Carbonate | Neat Dimethyl Carbonate | Quantitative | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Transesterification | 1,3-propanediol, Diethyl Carbonate | Toluene | 70 | researchgate.net |

Photocatalytic Mechanisms in Carbonate Formation

Photocatalysis utilizes light to drive chemical reactions, often at ambient temperature and pressure. The photocatalytic synthesis of cyclic carbonates from CO₂ and epoxides has been demonstrated using hybrid photocatalysts like cobalt phthalocyanine (B1677752) grafted on titanium oxide (CoPc/TiO₂) under visible light. acs.org This method can achieve almost quantitative conversion of various epoxides to their corresponding cyclic carbonates. acs.org Metal cluster-mediated photocatalysis is also an emerging area with potential for driving selective organic synthesis, including the conversion of propylene oxide to propylene carbonate. rsc.org While the direct photocatalytic synthesis of linear carbonates like this compound is still a nascent field, the fundamental principles of activating substrates like alcohols and CO₂ using light-absorbing catalysts could pave the way for future developments in this area. researchgate.net

Chemical and Physical Properties

Tabulated Physical Properties

The following table summarizes some of the key physical properties of this compound:

| Property | Value | Source(s) |

| Molecular Weight | 118.13 g/mol | nih.govcas.org |

| CAS Number | 56525-42-9 | nih.govcas.org |

| Density | 0.98 g/cm³ at 25 °C | chinasolvents.comcas.org |

| Boiling Point | 125 °C at 630 Torr | cas.org |

| Flash Point | 21 °C | chinasolvents.com |

| Molecular Formula | C5H10O3 | nih.govambeed.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| SMILES | CCCOC(=O)OC | nih.gov |

| InChI Key | KKQAVHGECIBFRQ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of MPC. In the 13C NMR spectrum, the carbon atoms adjacent to the oxygen atoms of the ether linkages typically show signals in the range of 50 to 80 ppm. chempedia.info For example, in the structurally similar methyl propyl ether, the carbons next to the oxygen absorb at 58.5 and 74.8 ppm. chempedia.info

IR Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a cyclic carbonate, a related compound, shows a strong absorption for the C=O (carbonyl) asymmetric vibration at approximately 1799 cm⁻¹ and a C-H stretching vibration at 2929 cm⁻¹. researchgate.net For linear poly(propylene carbonate), the C=O stretch appears at a lower wavenumber, around 1747 cm⁻¹, while the C-O stretching vibration is observed near 1244 cm⁻¹. researchgate.net These values provide a reference for the expected positions of similar vibrational modes in the IR spectrum of this compound.

Reaction Mechanisms and Kinetic Studies of Methyl Propyl Carbonate

Degradation and Decomposition Pathways

The stability of methyl propyl carbonate is a key factor in its application. Its degradation can occur through several mechanisms, including the influence of heat, electrical potential, and chemical reactions with other components in its environment.

The thermal decomposition of organic carbonates like this compound can proceed through different pathways depending on the temperature and the presence of other substances. For some carbonates, pyrolysis involves a six-center elimination reaction. researchgate.net For instance, the pyrolysis of methyl isopropyl carbonate, a structural isomer of MPC, primarily proceeds through a six-center elimination to form propene and methoxyformic acid. researchgate.net The thermal decomposition of other related carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), has also been studied, revealing that the molecular structure significantly influences the decomposition pathways. elsevierpure.com While DMC consumption is dominated by H-atom abstraction reactions, DEC primarily undergoes thermal decomposition to produce ethylene (B1197577). elsevierpure.com

Poly(propylene carbonate) (PPC), a polymer related to propylene (B89431) carbonate, exhibits two main thermal decomposition mechanisms: chain unzipping at lower temperatures and random chain scission at higher temperatures, which yields CO2 and compounds with alkene bonds. doi.orgmdpi.com The thermal stability of PPC can be influenced by its molecular weight and the presence of impurities. doi.orgresearchgate.net

Table 1: Thermal Decomposition Products of Related Carbonates

| Compound | Primary Decomposition Products | Decomposition Pathway |

|---|---|---|

| Methyl Isopropyl Carbonate | Propene, Methoxyformic acid | Six-center elimination researchgate.net |

| Diethyl Carbonate | Ethylene | Thermal decomposition elsevierpure.com |

| Poly(propylene carbonate) | CO2, Compounds with alkene bonds | Chain scission at high temperatures mdpi.com |

In the context of lithium-ion batteries, the electrochemical decomposition of electrolyte components like MPC at the electrode surface is a critical process that leads to the formation of a passivation layer known as the Solid Electrolyte Interphase (SEI). mdpi.combio-conferences.orgmedium.com This layer is essential for the stable operation of the battery as it is ionically conductive but electronically insulating, preventing continuous electrolyte degradation. medium.comforgenano.comossila.com

The composition and stability of the SEI are highly dependent on the electrolyte solvent. forgenano.comacs.org For instance, ethylene carbonate (EC) is known to form a stable SEI on graphite (B72142) anodes, while propylene carbonate (PC) can lead to graphite exfoliation unless specific conditions are met. researchgate.netsemanticscholar.org The minor structural difference, a methyl group in PC versus a proton in EC, is responsible for this disparity. researchgate.netrsc.org The electron-donating effect of the methyl group in PC is thought to decrease its ability to be reduced at a suitable voltage for stable SEI formation. mdpi.com

The SEI is composed of both inorganic and organic species resulting from the decomposition of the electrolyte. medium.comnih.gov The formation process typically occurs during the initial charging cycles of the battery. mdpi.combio-conferences.org

The type of lithium salt and the presence of additives in the electrolyte significantly influence the decomposition of carbonate solvents and the resulting SEI layer. google.com Common lithium salts include lithium hexafluorophosphate (B91526) (LiPF6), lithium perchlorate (B79767) (LiClO4), and lithium tetrafluoroborate (B81430) (LiBF4). google.com LiPF6 is known to be thermally unstable and can decompose, especially in the presence of trace amounts of water, leading to the formation of hydrofluoric acid (HF). researchgate.netelsevierpure.com This can, in turn, affect the stability of the electrode materials and the SEI. researchgate.net

Additives are often introduced to the electrolyte to enhance the properties of the SEI. nih.gov For example, fluoroethylene carbonate (FEC) is an additive known to improve cycling stability by forming a more stable SEI layer. mdpi.comnih.gov Additives can be preferentially reduced at the anode surface before the main solvent molecules, creating a more robust and protective SEI. mdpi.comnih.gov

Table 2: Influence of Lithium Salts on Propylene Carbonate Decomposition

| Lithium Salt | Effect on Gas Generation during Oxidative Decomposition |

|---|---|

| LiClO4 | Highest rate of gas generation researchgate.netnih.gov |

| LiBF4 | High rate of gas generation researchgate.netnih.gov |

| LiAsF6 | Lower rate of gas generation researchgate.netnih.gov |

| LiPF6 | Lowest rate of gas generation researchgate.netnih.gov |

The decomposition of carbonate electrolytes leads to the formation of various gaseous and solid by-products. In electrolytes containing propylene carbonate, the evolution of propylene gas has been observed and is attributed to the reduction of the solvent at the negative electrode. researchgate.net The decomposition of propylene carbonate can also lead to the formation of CO2. researchgate.net

The specific by-products formed depend on the decomposition pathway. For example, the thermal decomposition of lithium methyl carbonate, a product of the reaction between lithium and dimethyl carbonate, yields CO2 and dimethyl ether. escholarship.org The electrochemical decomposition of ethylene carbonate and ethyl methyl carbonate can produce carbon dioxide, carbon monoxide, hydrogen gas, and ethylene. osti.gov

This compound, like other organic carbonates in battery electrolytes, is subject to both oxidative and reductive degradation. Reductive decomposition occurs at the anode (negative electrode) surface, leading to the formation of the SEI. mdpi.comrsc.org The reduction potentials of carbonate solvents are typically below 1 V versus Li/Li+. rsc.org

Oxidative decomposition occurs at the cathode (positive electrode) surface, especially at high voltages. rsc.orgresearchgate.net The oxidation stability of the electrolyte is a key factor for high-voltage lithium-ion batteries. rsc.org The oxidative decomposition of propylene carbonate has been studied using density functional theory (DFT), which suggests that the process is initiated by the oxidation of PC to a radical cation. nih.govacs.org This intermediate then decomposes, leading to products such as acetone (B3395972) and CO2. nih.govacs.org The type of lithium salt present can affect the rate of oxidative decomposition and gas generation. researchgate.netnih.gov

The hydrolytic stability of organic carbonates is another important consideration, as the presence of water can lead to their decomposition. The hydrolysis of dialkyl carbonates can be catalyzed by metal carbonates, converting the carbonate into the corresponding alcohol and a metal bicarbonate. google.com The rate of hydrolysis can be influenced by the reaction conditions. For instance, the alkaline hydrolysis of some organic carbonates has been studied to understand the kinetic factors involved. rsc.org

The presence of water in a LiPF6-based electrolyte can lead to the decomposition of the salt and the formation of HF, which can then react with the carbonate solvent. elsevierpure.comresearchgate.net The rate of this decomposition is influenced by the dielectric constant of the solvent mixture; solvents with higher dielectric constants can increase the ionization of LiPF6 and suppress its reaction with water. elsevierpure.comresearchgate.net

Electrochemical Decomposition and Solid Electrolyte Interphase (SEI) Formation

Kinetic and Thermodynamic Investigations of MPC Reactions

Kinetic and thermodynamic studies are crucial for understanding the reactivity of this compound (MPC) and for optimizing the conditions for its synthesis and application. While detailed kinetic and thermodynamic data specifically for many reactions involving MPC are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related compounds, particularly the synthesis of dialkyl carbonates from propylene carbonate (PC).

The kinetics of dialkyl carbonate synthesis, a reaction type central to producing MPC, have been investigated. For instance, the transesterification of propylene carbonate (PC) with methanol (B129727), a model reaction for the formation of compounds like dimethyl carbonate (DMC), has been shown to follow specific rate laws. In one study, the initial reaction rate for PC transesterification demonstrated a first-order dependence on the concentration of PC. rsc.org As the PC concentration was increased from 1.1 to 4.3 kmol/m³, the initial reaction rate rose accordingly. rsc.org

Table 1: Reaction Rate Constants for PC Transesterification at Various Temperatures

| Temperature (°C) | Forward Reaction Rate Constant (k) (min⁻¹) |

|---|---|

| 140 | 0.50 |

| 160 | 0.79 |

| 180 | 1.60 |

| 200 | 3.17 |

Data derived from a study on the transesterification of propylene carbonate with methanol. rsc.org

Activation energy (Ea) is a critical parameter that quantifies the minimum energy required for a reaction to occur. For the transesterification of propylene carbonate with methanol, the apparent activation energy was estimated to be 50.4 kJ/mol, with a pre-exponential factor of 1.07 x 10⁴ min⁻¹. rsc.org

Further detailed modeling of this reaction using a two-step power law revealed different activation energies for each step. The ring-opening mono-transesterification of PC with methanol had an activation energy of 47.0 ± 20.2 kJ/mol. In contrast, the second step, the transesterification of the intermediate 2-hydroxypropyl methyl carbonate (2-HMC) with methanol, exhibited a much higher activation energy of 79.6 ± 9.8 kJ/mol. rsc.org The higher energy barrier for the second step is attributed to the energy released from ring strain when the cyclic PC molecule is opened. rsc.org In a different study on the synthesis of propylene carbonate, the activation energy was calculated to be 9.152 kcal/mol. researchgate.net

Table 2: Activation Energy and Pre-exponential Factor for PC Transesterification

| Parameter | Value |

|---|---|

| Apparent Activation Energy (Ea) | 50.4 kJ/mol |

| Pre-exponential Factor (A) | 1.07 x 10⁴ min⁻¹ |

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are fundamental to determining the spontaneity and equilibrium position of a reaction. For the synthesis of diethyl carbonate (DEC) from propylene carbonate and ethanol, the reaction was found to be mildly endothermic. acs.org Thermodynamic studies for such systems often involve estimating the standard heat of formation and the coefficient of heat capacity using methods like the Benson group contribution model. acs.org

The relationship between the standard Gibbs free energy change (ΔG°) and the equilibrium constant (K) dictates the favorability of a reaction; a negative ΔG° corresponds to K > 1, indicating that products are favored at equilibrium. libretexts.org In the context of CO₂ and propylene oxide copolymerization, DFT calculations have been used to determine the Gibbs free energy for side reactions like backbiting, which leads to the formation of propylene carbonate. acs.org For instance, the backbiting reaction from a Co-carbonate intermediate has a calculated Gibbs free energy of activation (ΔG_calc_†) of +31.9 kcal mol⁻¹, making it less likely to compete with the main polymerization pathway. acs.org An in-depth mechanistic study of the oxidative decomposition of propylene carbonate in the presence of various lithium salts has also been conducted using density functional theory to provide thermodynamic and kinetic data. nih.gov

Table 3: Selected Thermodynamic Properties of Propylene Carbonate

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (Liquid) | -593.3 | kJ/mol |

| Standard Enthalpy of Combustion (Liquid) | -1763.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | -459.7 | kJ/mol |

Data sourced from the NIST WebBook for Propylene Carbonate, a key precursor. chemeo.comnist.gov

Mechanistic Studies of MPC as a Reagent or Solvent

Transesterification is a primary pathway for the synthesis of this compound and other asymmetric dialkyl carbonates. This process typically involves the reaction of a cyclic carbonate, such as propylene carbonate, with an alcohol in the presence of a catalyst. niscpr.res.innih.gov The reaction of propylene carbonate with methanol, for example, yields dimethyl carbonate and propylene glycol. rsc.orgresearchgate.netacs.org By substituting methanol with propanol (B110389), or by using a mixture of alcohols, this compound can be synthesized.

The mechanism generally proceeds in steps. First, the cyclic carbonate ring is opened by an alcohol molecule to form a hydroxyalkyl carbonate intermediate (e.g., 2-hydroxypropyl methyl carbonate). rsc.org This intermediate then reacts with another alcohol molecule to produce the desired dialkyl carbonate and propylene glycol. rsc.org Various catalysts, including homogeneous bases like sodium methoxide, heterogeneous solid bases such as hydrotalcites, and metal oxides, are employed to facilitate this reaction. niscpr.res.innih.govresearchgate.net The choice of catalyst and reaction conditions (e.g., temperature, reactant molar ratio) significantly influences the conversion rate and selectivity towards the desired carbonate product. niscpr.res.inacs.org For example, using a high methanol-to-PC molar ratio can shift the reaction equilibrium towards the product side. nih.gov

The carbonate group (-O-(C=O)-O-) in this compound is the center of its chemical reactivity. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the two adjacent oxygen atoms. This electrophilicity makes it susceptible to attack by nucleophiles.

Conversely, the oxygen atoms in the carbonate group possess lone pairs of electrons and can act as nucleophiles or bases, although this reactivity is less pronounced than the electrophilicity of the carbonyl carbon. The carbonate moiety as a whole can participate in various organic transformations. In some contexts, cyclic carbonates like propylene carbonate can act as alkylating agents, where a nucleophile attacks one of the electrophilic ring carbons, leading to ring-opening. mdpi.com This highlights the dual electrophilic nature of the carbons within the carbonate structure—both the carbonyl carbon and the adjacent alkyl carbons can be sites for nucleophilic attack depending on the specific reactants and conditions.

Radical-Mediated Processes and Atmospheric Chemistry of this compound

The dominant removal process for most volatile organic compounds (VOCs) in the troposphere during the daytime is their reaction with the hydroxyl radical (OH). rsc.org At night, reactions with the nitrate (B79036) radical (NO3) can become a significant degradation pathway. rsc.org In certain environments, such as marine and coastal areas, or in continental regions with specific pollution sources, chlorine atoms (Cl) can also contribute to the atmospheric oxidation of VOCs. rsc.orgcopernicus.org

The primary mechanism for the reaction of these radicals with this compound is hydrogen atom abstraction from the various C-H bonds within the molecule. This initial abstraction leads to the formation of a carbon-centered radical, which then undergoes a series of rapid reactions with molecular oxygen (O2) to form a peroxy radical (RO2). mdpi.com The subsequent fate of this peroxy radical, through reactions with species like nitric oxide (NO), nitrogen dioxide (NO2), and other peroxy radicals, determines the final degradation products. mdpi.com

Reaction with Hydroxyl Radicals (OH)

Theoretical studies on the reaction of OH radicals with dimethyl carbonate have shown that hydrogen abstraction is the main reaction pathway, leading to the formation of an alkyl radical. nih.gov Experimental studies on propylene carbonate have determined a rate coefficient for its reaction with OH radicals at room temperature. rsc.orgucr.edu Based on these related compounds, the rate constant for the OH + MPC reaction is expected to be significant, leading to a relatively short atmospheric lifetime.

The reaction proceeds via H-atom abstraction from the methyl and propyl groups. The subsequent reactions of the resulting alkyl radicals with O2 form peroxy radicals. These peroxy radicals can then react with NO to form alkoxy radicals and NO2. The alkoxy radicals can undergo further decomposition or isomerization, leading to the formation of various oxygenated products. nih.govrsc.org

Table 1: Estimated and Experimental Rate Constants for the Reaction of OH Radicals with this compound and Related Compounds at 298 K

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |

| This compound (Estimated) | ~(2.0 - 4.0) x 10⁻¹² | ~3 - 6 days | Estimated based on related compounds |

| Dimethyl Carbonate | 2.30 x 10⁻¹³ | ~50 days | nih.gov |

| Propylene Carbonate | (2.52 ± 0.51) x 10⁻¹² | ~24 days | rsc.org |

| Propylene Carbonate | (6.9 ± 1.5) x 10⁻¹³ | ~17 days | ucr.edu |

Atmospheric lifetime calculated assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

Reaction with Chlorine Atoms (Cl)

In environments where chlorine atoms are present at significant concentrations, their reaction with this compound can be a relevant atmospheric sink. The reaction of Cl atoms with organic compounds is generally faster than with OH radicals.

Experimental data for the reaction of Cl atoms with propylene carbonate show a significantly higher rate constant compared to its reaction with OH radicals. rsc.org This suggests that the reaction of Cl with MPC would also be rapid. The reaction mechanism is analogous to that with OH radicals, involving the abstraction of a hydrogen atom from the alkyl chains.

The primary products of the Cl-initiated oxidation of MPC are expected to be similar to those from the OH-initiated oxidation, with the initial step being the formation of an alkyl radical and hydrogen chloride (HCl).

Table 2: Estimated and Experimental Rate Constants for the Reaction of Cl Atoms with this compound and Related Compounds at 298 K

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |

| This compound (Estimated) | ~(1.0 - 2.0) x 10⁻¹¹ | ~1 - 2 months (in polluted marine areas) | Estimated based on related compounds |

| Propylene Carbonate | (1.77 ± 0.43) x 10⁻¹¹ | ~35 days (in polluted marine areas) | rsc.org |

Atmospheric lifetime calculated assuming a Cl atom concentration of 1 x 10⁴ molecules cm⁻³.

Reaction with Nitrate Radicals (NO₃)

During nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become an important atmospheric oxidant, particularly in polluted urban environments. rsc.org The reaction of NO₃ radicals with alkanes and other saturated organic compounds generally proceeds via hydrogen abstraction, similar to OH and Cl radicals.

There is limited specific data on the reaction of nitrate radicals with alkyl carbonates. Studies on related compounds suggest that this reaction pathway is likely to be slower than the corresponding reactions with OH radicals. For propylene carbonate, the reaction with NO₃ radicals was found to be insignificant under typical atmospheric conditions. ucr.edu It is therefore anticipated that the reaction with NO₃ will be a minor loss process for this compound in the atmosphere.

Overall Atmospheric Lifetime

The estimated atmospheric lifetime of this compound with respect to reaction with OH radicals is on the order of a few days. This relatively short lifetime indicates that MPC is unlikely to persist in the atmosphere for long periods or be transported over long distances. Its contribution to long-range air pollution and global warming is therefore expected to be minimal. In specific polluted environments, reactions with chlorine atoms may contribute to a shorter local lifetime.

Applications and Advanced Material Science Research Involving Methyl Propyl Carbonate

Methyl Propyl Carbonate in Energy Storage Systems

MPC's utility in energy storage is most pronounced in the field of lithium-ion batteries, where the composition of the electrolyte is critical to battery performance, longevity, and safety.

The electrolyte in a lithium-ion battery is a key component that enables the movement of lithium ions between the anode and cathode during charge and discharge cycles. dntb.gov.ua MPC is one of the nonaqueous carbonate solvents, alongside others like ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), used for these electrolyte formulations. dntb.gov.uaresearchgate.net

Research has highlighted the potential of this compound in both single-solvent and multi-component (co-solvent) electrolyte systems.

As a single-solvent system , MPC has shown significant promise. Studies have demonstrated that graphite (B72142) electrodes can be cycled with high reversible capacity in MPC solutions containing lithium salts like LiPF₆. google.comgoogle.com A key advantage is that MPC can form stable surface films on graphite electrodes without the addition of ethylene carbonate (EC), a common co-solvent typically required to achieve such stability. google.comgoogle.com The use of asymmetric alkyl carbonates like MPC can increase the stability of the graphite electrode. google.com

In co-solvent systems , MPC is blended with other carbonates to optimize electrolyte properties. dntb.gov.ua These blends aim to balance various characteristics, such as ionic conductivity, viscosity, and the ability to form a stable passivating layer on the electrodes.

The introduction of fluorine atoms into the molecular structure of MPC can significantly enhance the properties of the electrolyte. This process, known as fluorination, leads to several beneficial changes:

Increased Oxidative Stability : Fluorinated MPC derivatives tend to have higher oxidative decomposition potentials, with the potential increasing as the number of fluorine atoms increases. rsc.org This enhanced stability is crucial for high-voltage lithium-ion batteries. labpartnering.org

Favorable Physical Properties : Fluorination can lower the melting point and alter the viscosity and dielectric constant of the solvent. rsc.org For example, while the dielectric constant of most fluorinated MPC derivatives tends to increase with more fluorine atoms, the viscosity of 2,2,3,3,3-pentafluoropropyl methyl carbonate is lower than other fluorinated versions. rsc.org

Enhanced Conductivity and Performance : Specific fluorinated versions, such as 3-Fluoropropyl methyl carbonate (FPMC), have demonstrated high specific conductivity. rsc.org Electrolytes containing fluorinated carbonates like methyl-2,2,2-trifluoroethyl carbonate (MTFEC) have also been associated with lower electrode polarization and facile lithium intercalation kinetics, suggesting better performance.

Below is a data table summarizing the effects of partial fluorination on select properties of this compound derivatives.

| Property | Trend with Increased Fluorination | Note |

| Oxidative Decomposition Potential | Tends to increase | Enhances stability at high voltages. rsc.org |

| Dielectric Constant | Tends to increase (with some exceptions) | Affects salt dissociation and ionic conductivity. rsc.org |

| Donor Number (DN) | Tends to decrease | DN influences the solvation of lithium ions. rsc.org |

| Flammability | Decreases | Increases overall battery safety. labpartnering.org |

A critical aspect of battery longevity and performance is the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. dntb.gov.ua This layer is formed during the initial charging cycles from the decomposition of electrolyte components. An effective SEI is ionically conductive but electronically insulating, preventing further decomposition of the electrolyte and ensuring stable battery operation. dntb.gov.ua

This compound has been shown to produce highly stable surface films on graphite electrodes, which is a key attribute for a stable SEI. google.comgoogle.com This stability allows for reversible lithium-ion intercalation without the continuous degradation of the electrolyte. The use of fluorinated carbonates can further enhance these characteristics, leading to the formation of favorable SEI films on carbon anodes. A stable SEI layer is crucial for inhibiting the reductive decomposition of other electrolyte components and maintaining the structural integrity of the electrode. dntb.gov.ua

While organic carbonates are widely used as solvents in the electrolytes for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, the most commonly cited are propylene (B89431) carbonate (PC) and acetonitrile (B52724) (ACN). google.com These solvents are chosen for their high electrochemical stability and ability to dissolve the salts needed for ionic conductivity. Although MPC is listed as a potential solvent for high-voltage applications in a general context, specific research detailing its performance and application in supercapacitors is not as prominent as for propylene carbonate.

Electrolyte Formulations for Lithium-Ion Batteries

MPC as a "Green" Solvent in Organic Synthesis and Chemical Processes

Beyond energy storage, this compound is recognized for its environmentally friendly characteristics, positioning it as a "green" solvent. Its properties make it a suitable replacement for conventional, more hazardous solvents in various chemical applications.

MPC is noted for its low toxicity, good solvency power, and biodegradability. These attributes make it an attractive option for applications that prioritize environmental safety, such as in organic synthesis. The broader class of alkyl carbonates, including dimethyl carbonate (DMC) and propylene carbonate (PC), are considered green solvents because they can often be synthesized through processes with high atom economy, sometimes utilizing carbon dioxide as a feedstock. This provides a more sustainable production pathway compared to many traditional petrochemical-based solvents. Due to these favorable properties, MPC is employed not only in battery technology but also as a solvent in coatings, cleaning agents, and various organic chemical processes.

Replacement for Traditional Hazardous Solvents

Organic carbonates are increasingly being investigated as "green" or sustainable solvents to replace traditional, more hazardous ones in various industrial applications. researchgate.netmdpi.comscilit.commdpi.comspecificpolymers.comrsc.org These carbonates, as a class of compounds, are noted for their low toxicity and biodegradability. specificpolymers.comrsc.org Propylene carbonate, a related cyclic carbonate, has been specifically studied as a replacement for hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in processes such as 1,3-butadiene (B125203) extraction. researchgate.netmdpi.comscilit.commdpi.com

While this compound is utilized as a solvent in the chemical, pharmaceutical, polymer, and cosmetics industries, specific research detailing its direct substitution for traditional hazardous solvents with comparative performance data is not extensively available in the provided search results. General statements about the favorable environmental profile of organic carbonates suggest the potential of MPC in this area, but dedicated studies are needed for a comprehensive evaluation.

Applications in Specific Reaction Types (e.g., asymmetric hydrogenation, coupling reactions)

Tuning Reaction Medium Properties with MPC Blends

The tuning of reaction medium properties using solvent blends is a common strategy to optimize chemical processes. For instance, blends of propylene carbonate and dimethyl carbonate (DMC) are used to adjust the physicochemical properties of electrolytes in energy storage systems. rsc.orgrsc.org However, based on the provided search results, there are no specific studies available that focus on the use of this compound blends to tune reaction medium properties for general chemical synthesis.

Polymer Science and Materials Applications

Precursor for Polycarbonates and Other Polymers

The synthesis of polycarbonates often involves precursors like phosgene (B1210022) or the transesterification of diols with carbonate diesters. While compounds like diphenyl carbonate are common non-phosgene precursors, the direct role of this compound as a primary monomer for large-scale polycarbonate production is not well-documented in the provided search results. One patent mentions the use of bis(propyl salicyl)carbonate, a derivative, in the synthesis of polycarbonates, suggesting that propyl-containing carbonate structures can be incorporated into polymer backbones. epo.org However, clear evidence establishing this compound as a routine precursor for commercial polycarbonates is not available in the provided information.

Other Advanced Applications

A significant advanced application for this compound is in the field of energy storage, specifically as a component in electrolytes for high-performance lithium-ion batteries. ariel.ac.ilresearchgate.netmdpi.commdpi.com Research has shown that MPC can be used as a single-solvent electrolyte, which is a notable advantage as it simplifies the electrolyte formulation. ariel.ac.il

In lithium-ion battery electrolytes, acyclic, unsymmetrical alkyl carbonates like MPC can enhance the stability of the graphite electrode. ariel.ac.il Studies have demonstrated that surface films formed on graphite in MPC-based solutions are highly stable, which allows for the reversible intercalation of lithium ions, a critical process for battery function. ariel.ac.il This is a key finding, as other similar solvents often require the addition of co-solvents like ethylene carbonate to achieve stable performance. ariel.ac.il

The table below summarizes some of the key findings from research on this compound in lithium-ion battery applications.

| Application Area | Key Finding | Significance | Reference(s) |

| Lithium-Ion Battery Electrolyte | MPC can be used as a single-solvent electrolyte without the need for ethylene carbonate (EC) as a co-solvent. | Simplifies electrolyte formulation and improves the stability of the graphite electrode. | ariel.ac.il |

| Graphite Electrode Stability | Surface films produced on graphite electrodes in MPC solutions are highly stable. | Enables high reversible capacity and stable cycling of the battery. | ariel.ac.il |

| Electrolyte Component | Used in electrolyte compositions for electrochemical cells. | Contributes to the overall performance and safety of lithium-ion batteries. | mdpi.commdpi.com |

Chemical Synthon (e.g., C1 Synthon)

This compound (MPC) serves as a versatile chemical synthon in organic synthesis, primarily valued for its reactive carbonate functional group. In chemical synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. Specifically, MPC can be considered a C1 synthon, as it provides a single-carbon electrophilic center that can be used to introduce carbonyl or methyl groups into other molecules.

The reactivity of MPC stems from the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack at the methyl or propyl carbons. This allows it to participate in various chemical reactions. For instance, organic carbonates are known to react with Grignard reagents and organolithium reagents. researchgate.net While specific research on MPC as a C1 synthon is not as widespread as for other carbonates like dimethyl carbonate or sodium methyl carbonate, the underlying principles of reactivity are analogous. researchgate.net

The general reactivity of organic carbonates allows them to be used in:

Carboxylation and Carbonylation Reactions: The carbonate group can be transferred to nucleophiles. Carbon dioxide (CO2), a renewable C1 synthon, is often used to produce cyclic carbonates, which are valuable chemical intermediates. rsc.org The conversion of CO2 into chemicals like cyclic carbonates is a significant area of research. rsc.org

Methylation and Alkylation Reactions: Under certain conditions, MPC can act as a methylating or propylating agent, although this is less common than its use as a carbonyl source.

The utility of related carbonate compounds highlights the potential applications for MPC. For example, sodium methyl carbonate is recognized as an effective C1 synthon for synthesizing carboxylic acids and ketones. researchgate.net Similarly, 4-propylcatechol (B1198796) carbonate, derived from renewable resources, is used as a stable C1 reactant for synthesizing carbamates. researchgate.net These examples demonstrate the broad potential of the carbonate functional group in organic synthesis, a potential that extends to this compound.

Table 1: Reactivity of this compound in Chemical Synthesis

| Reactant Type | Potential Reaction | Product Type |

|---|---|---|

| Strong Nucleophiles (e.g., Grignard Reagents) | Nucleophilic Acyl Substitution | Ketones, Esters |

| Amines | Aminolysis/Carbamoylation | Carbamates |

This table illustrates the potential reactivity of this compound based on the general reactivity of organic carbonates.

Extraction and Separation Processes

This compound is utilized as a solvent in various extraction and separation processes due to its favorable physical and chemical properties. lookchem.comalfa-chemical.com Its character as a colorless, volatile liquid with the ability to dissolve a wide range of substances makes it a versatile choice in industrial applications. lookchem.comalfa-chemical.com

A significant application of MPC is in the formulation of electrolytes for lithium-ion batteries. osti.govchinasolvents.com Asymmetric alkyl carbonates like MPC and ethyl methyl carbonate (EMC) are known to enhance the stability of graphite electrodes in these batteries. osti.gov Research has shown that surface films created on graphite in MPC solutions are highly stable, which allows for reversible lithium-ion intercalation, even without the addition of co-solvents like ethylene carbonate. osti.gov

The properties of MPC are also relevant in the context of recycling and recovery of battery components. The extraction of electrolyte solutions from used lithium-ion batteries is a critical step in recycling. These electrolytes are often complex mixtures of lithium salts and various organic carbonates, such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and ethylene carbonate (EC). rsc.orgresearchgate.net

Methods have been developed for the extraction of these electrolytes using liquid and supercritical carbon dioxide, sometimes with the addition of other solvents. rsc.orgresearchgate.net In such processes, linear carbonates like DMC and EMC are effectively extracted. researchgate.net Given its structural similarity to EMC, this compound would be expected to behave similarly in such extraction systems. The efficiency of these extraction processes is crucial for recovering valuable materials and for the post-mortem analysis of battery aging. rsc.org

Furthermore, the broader class of organic carbonates, particularly propylene carbonate (PC), has been studied for liquid-liquid extraction of various compounds, including metal ions and lactic acid from aqueous solutions. jst.go.jpphyschemres.org Propylene carbonate's high boiling point, low toxicity, and ability to separate from water make it an attractive solvent. physchemres.org While MPC is a linear carbonate and PC is cyclic, the successful application of PC in these extraction processes underscores the potential of carbonates as a class of solvents for chemical separations. physchemres.orgresearchgate.net

Table 2: Properties of this compound Relevant to Extraction/Separation

| Property | Value/Description | Relevance |

|---|---|---|

| Physical State | Colorless liquid lookchem.com | Ease of handling and use as a liquid solvent. |

| Solvent Class | Aprotic polar solvent | Good solubility for a range of organic compounds and some salts. |

| Boiling Point | 132°C alfa-chemical.com | Allows for separation from lower-boiling point solutes via distillation. |

| Miscibility | Miscible with many organic solvents, sparingly soluble in water guidechem.com | Useful for liquid-liquid extraction from aqueous phases. |

Future Research Directions and Challenges

Development of Novel Catalysts for Sustainable MPC Production

The sustainable production of methyl propyl carbonate is a critical area of research, with a focus on developing highly active, selective, and reusable catalysts. The primary route for MPC synthesis is the transesterification of dimethyl carbonate (DMC) with propanol (B110389). Future research is geared towards overcoming the limitations of current catalytic systems.

Heterogeneous Catalysts: While homogeneous catalysts like alkali hydroxides and metal alkoxides show high activity, they are difficult to separate from the reaction mixture. nih.gov Future efforts will likely concentrate on the design of robust heterogeneous catalysts. Mixed metal oxides, such as CaO-MgO and Mg/Al/Zr mixed oxides, have shown promise in the transesterification of other carbonates due to their strong basic sites and high stability. mdpi.comsrrcvr.ac.in Research into tailoring the composition and structure of these materials specifically for MPC synthesis could lead to enhanced catalytic performance. The goal is to develop catalysts that offer high conversion rates and selectivity to MPC while minimizing side reactions and allowing for easy recovery and recycling.

Ionic Liquids: Ionic liquids (ILs) are emerging as promising catalysts for the synthesis of asymmetric organic carbonates. nih.govbeilstein-journals.org Their tunable properties, low vapor pressure, and high thermal stability make them attractive alternatives to traditional catalysts. Research is focused on designing task-specific ILs that can efficiently catalyze the transesterification of DMC with propanol. For instance, imidazolium-based or phosphonium-based ILs have demonstrated catalytic activity in similar reactions. nih.gov The challenge lies in developing cost-effective ILs with high catalytic efficiency and understanding the synergistic effects between the cation and anion to optimize the reaction. mdpi.com

Data on Catalytic Performance for Asymmetric Carbonate Synthesis:

| Catalyst Type | Reactants | Product | Conversion (%) | Selectivity (%) | Reference |

| Metal Organic Frameworks | Diethyl Carbonate + Alcohols | Asymmetric Organic Carbonates | Moderate to High | - | researchgate.net |

| Ionic Liquids | Dimethyl Carbonate + Alcohols | Asymmetric Organic Carbonates | >99 | >90 | nih.gov |

| α-KMgPO4 | Dimethyl Carbonate + n-octanol | Methyl-octyl Carbonate | 97.5 | >99 | mdpi.com |

| Mg/Al/Zr Mixed Oxides | Glycerol (B35011) + Dimethyl Carbonate | Glycerol Carbonate | High | High | srrcvr.ac.in |

In-depth Understanding of Interfacial Phenomena in Battery Systems

This compound is a promising solvent for electrolytes in lithium-ion batteries, often used as a co-solvent with ethylene (B1197577) carbonate (EC). ariel.ac.ilbiu.ac.ilariel.ac.il Its primary role is to enhance the stability of the graphite (B72142) electrode. ariel.ac.il A critical aspect of battery performance is the formation and stability of the solid electrolyte interphase (SEI) on the anode surface.

Future research will need to delve deeper into the specific contributions of MPC to the SEI layer. While it is known that MPC can form stable surface films on graphite, even without the presence of EC, a detailed understanding of the chemical composition and morphology of this SEI is still needed. ariel.ac.il Advanced analytical techniques, such as in-situ Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), can provide valuable insights into the decomposition products of MPC at the electrode-electrolyte interface and how they contribute to a stable SEI. nih.govmdpi.comacs.org

A key challenge is to elucidate the reduction mechanism of MPC on the anode surface and identify the resulting organic and inorganic species that constitute the SEI. rsc.org Understanding these fundamental processes will enable the rational design of electrolyte formulations with optimized MPC content for improved battery performance, including enhanced cycle life and safety.

Exploration of New Applications in Emerging Technologies

While the primary application of MPC is in lithium-ion batteries, its properties as a versatile, non-toxic, and low-cost solvent suggest its potential in other emerging technologies. alfa-chemical.com Future research should explore these new avenues.

Green Chemistry and Organic Synthesis: The push for sustainable chemistry opens up opportunities for MPC as a green solvent in various organic reactions. nih.govrsc.orgrsc.org Its favorable properties, such as a relatively high boiling point and miscibility with other organic solvents, make it a potential replacement for more hazardous solvents. alfa-chemical.com Research could focus on evaluating the performance of MPC as a reaction medium in a wide range of chemical transformations.

CO2 Capture and Utilization: Carbonates are being investigated for their role in carbon capture technologies. wikipedia.orgrawsource.com While direct research on MPC for CO2 capture is limited, related compounds like propylene (B89431) carbonate are used for CO2 removal from natural gas. wikipedia.org Future studies could explore the potential of MPC or its derivatives in novel CO2 capture and utilization (CCU) processes.

Biodegradable Polymers: Poly(propylene carbonate) (PPC), a polymer derived from propylene carbonate, is a biodegradable material with applications in packaging and biomedical fields. nih.govnih.gov Research into the synthesis of functionalized MPC derivatives could lead to the development of new biodegradable polymers with tailored properties.

Computational Advancements for Predictive Modeling of MPC Behavior

Computational modeling, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is a powerful tool for understanding the behavior of molecules at the atomic level. nih.govnih.govmdpi.comresearchgate.netresearchgate.net These methods can provide valuable insights into the properties and reactivity of this compound, complementing experimental studies.

Future research in this area will likely focus on:

Predicting Electrolyte Properties: MD simulations can be used to predict the bulk thermodynamic and transport properties of MPC-based electrolytes, such as density, viscosity, and ionic conductivity. nih.gov This information is crucial for optimizing electrolyte formulations.

Modeling SEI Formation: DFT calculations can elucidate the decomposition pathways of MPC on anode surfaces, helping to identify the chemical species that form the SEI layer. nih.govnih.govresearchgate.netresearchgate.net This can guide the development of electrolytes that form more stable and effective SEI layers.

Understanding Solvation and Ion Transport: Simulations can provide a detailed picture of how lithium ions are solvated by MPC and other solvent molecules and how they move through the electrolyte. This fundamental understanding is key to improving the ionic conductivity of electrolytes.

A significant challenge is the development of accurate force fields for MD simulations that can reliably predict the behavior of complex electrolyte systems containing MPC.

Examples of Computational Studies on Carbonate-Based Electrolytes:

| Computational Method | System Studied | Key Findings | Reference |

| Density Functional Theory (DFT) | Reduction decompositions of EC, PC, DMC, EMC, DEC | Determined the likelihood of electron reduction in solution. | nih.gov |

| Molecular Dynamics (MD) | Bulk properties of Li-EDC and Li-PDC | Li-EDC film (from EC) has higher density and cohesive energy than Li-PDC film (from PC). | nih.gov |

| Density Functional Theory (DFT) | Oxidative decomposition of propylene carbonate with anions | Presence of PF6- and ClO4- anions reduces PC oxidation stability. | nih.gov |

Life Cycle Assessment and Sustainability Metrics for MPC Production and Use

As with any chemical, a thorough evaluation of the environmental impact of this compound throughout its entire life cycle is essential for its sustainable implementation. A Life Cycle Assessment (LCA) provides a framework for quantifying the environmental footprint of a product, from raw material extraction to end-of-life disposal. mdpi.comastrobiosolvent.com

Future research should focus on conducting a comprehensive LCA for MPC. This would involve:

Evaluating different production routes: Comparing the environmental impacts of various synthesis pathways for MPC, including those utilizing novel catalysts and renewable feedstocks.

Assessing the use phase: Quantifying the environmental benefits of using MPC in applications like lithium-ion batteries, such as improved energy efficiency and extended battery life.

Analyzing end-of-life options: Investigating the biodegradability of MPC and the recyclability of products containing it.

Developing clear sustainability metrics for MPC production and use is a key challenge. astrobiosolvent.com This will require accurate data on energy consumption, greenhouse gas emissions, and resource depletion for each stage of its life cycle. Such assessments will be crucial for guiding the development of truly sustainable technologies that incorporate this compound.

Retrosynthesis Analysis